Magnesium methacrylate

Vue d'ensemble

Description

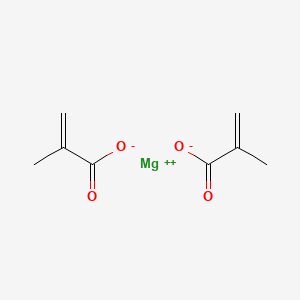

Magnesium methacrylate is an organometallic compound that combines magnesium ions with methacrylate anions. This compound is known for its utility in various industrial and scientific applications due to its unique chemical properties. It is often used in the production of polymers and as a catalyst in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Magnesium methacrylate can be synthesized through several methods. One common approach involves the reaction of magnesium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium and can be represented by the following equation: [ \text{Mg(OH)}_2 + 2 \text{CH}_2=\text{C(CH}_3\text{)COOH} \rightarrow \text{Mg(CH}_2=\text{C(CH}_3\text{)COO}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound often involves the use of magnesium chloride and sodium methacrylate. The reaction is carried out in a solvent such as acetonitrile, with the presence of a catalyst like tetraethylammonium bromide. The reaction conditions typically include a temperature of around 80°C and a reflux condenser to maintain the reaction environment .

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound), which is used in various applications such as coatings and adhesives.

Substitution Reactions: It can react with other acids or bases to form different magnesium salts.

Complexation: It can form complexes with other metal ions, enhancing its utility in catalysis.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or heat.

Substitution: Typically involves acids or bases under mild conditions.

Complexation: Often involves the use of ligands and occurs under ambient conditions.

Major Products:

Poly(this compound): Used in coatings and adhesives.

Magnesium salts: Formed through substitution reactions.

Applications De Recherche Scientifique

Magnesium methacrylate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Incorporated into biomaterials for bone regeneration due to its biocompatibility and bioactivity.

Medicine: Used in drug delivery systems and as a component in dental materials.

Industry: Utilized in the production of high-performance polymers and as a flame retardant.

Mécanisme D'action

The mechanism by which magnesium methacrylate exerts its effects involves the interaction of magnesium ions with various molecular targets. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, thereby influencing biochemical pathways. In polymerization reactions, this compound acts as a cross-linking agent, enhancing the mechanical properties of the resulting polymers .

Comparaison Avec Des Composés Similaires

Magnesium acrylate: Similar in structure but with different reactivity due to the absence of the methyl group.

Magnesium polyacrylate: Used in superabsorbent polymers with high water retention capacity.

Magnesium vinyl alcohol: Another magnesium-based compound used in polymer production.

Uniqueness: Magnesium methacrylate is unique due to its ability to form highly cross-linked polymers with superior mechanical properties. Its biocompatibility also makes it suitable for medical applications, distinguishing it from other magnesium-based compounds.

Activité Biologique

Magnesium methacrylate (MgMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of tissue engineering and regenerative medicine. This article explores the biological activity of MgMA, focusing on its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a methacrylic ester of magnesium that can be utilized in various biomedical applications due to its biocompatibility and bioactivity. As a component in polymeric materials, it can enhance mechanical properties while providing bioactive ions that are crucial for biological processes.

Biological Activity

1. Osteogenic Properties:

Magnesium ions (Mg²⁺) released from MgMA have been shown to promote osteogenesis, the process by which bone tissue forms. Research indicates that Mg²⁺ plays a vital role in bone metabolism, influencing cellular activities such as proliferation and differentiation of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). A study demonstrated that magnesium-containing hydrogels significantly enhanced bone regeneration in vivo and in vitro, suggesting that these materials could be effective in treating bone defects .

2. Antimicrobial Effects:

The antimicrobial properties of magnesium compounds have also been explored. Studies indicate that Mg²⁺ can disrupt bacterial membranes, particularly against Staphylococcus aureus, a common pathogen associated with infections. The mechanism involves the formation of membrane-active complexes that destabilize bacterial cell membranes, leading to cell death . This property makes MgMA a promising candidate for use in antimicrobial coatings for implants.

Case Studies

-

Gelatin-Methacrylate Composites:

In a recent study, Gelatin-Methacrylate (GelMA) composites incorporating magnesium phosphate showed improved mechanical strength and bioactivity compared to standard GelMA. The 5 GMPC group exhibited the best performance in promoting osteogenic differentiation of mesenchymal stem cells (MSCs) and enhancing bone healing capabilities . -

Dual-Setting Bone Cement:

Another investigation focused on dual-setting cements based on magnesium phosphate combined with poly(2-hydroxyethyl methacrylate) (pHEMA). The study assessed cell viability and lactate dehydrogenase (LDH) release as indicators of cytotoxicity. Results indicated that these materials supported cell proliferation while minimizing cytotoxic effects, highlighting their potential for clinical applications in bone repair .

Table 1: Mechanical Properties of MgMA Composites

| Composite Type | Compressive Strength (MPa) | Elastic Modulus (GPa) | Bioactivity Score |

|---|---|---|---|

| GelMA | 10.5 | 0.8 | High |

| GMPC (5%) | 15.2 | 1.2 | Very High |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | >40 |

| Pseudomonas aeruginosa | >40 |

Propriétés

IUPAC Name |

magnesium;2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Mg/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBOAIYHPIPCBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221184 | |

| Record name | Magnesium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7095-16-1 | |

| Record name | Magnesium methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007095161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.